molecular formula C12H14F3N3O2 B2651754 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034523-99-2

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Numéro de catalogue B2651754
Numéro CAS: 2034523-99-2
Poids moléculaire: 289.258
Clé InChI: HGHLKLDDKRETPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrimidinyl group, and a piperidinyl group. Piperidine derivatives, like this compound, are known to have a wide variety of biological activities and are used in the production of various drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a piperidinyl group. Piperidine is an organic heterocyclic amine widely used as a building block in synthesizing organic compounds .

Applications De Recherche Scientifique

Cyclisation Catalysts

The compound finds utility in cyclisation processes, acting as a catalyst. Trifluoromethanesulfonic (triflic) acid, for example, catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, demonstrating the compound's relevance in the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

GPR119 Agonists

In pharmacological research, the compound has been involved in the development of GPR119 agonists. This application is crucial for augmenting insulin secretion and potentially lowering plasma glucose levels in diabetic models. Notably, modifications such as the introduction of an N-trifluoromethyl group have been explored to enhance agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, showcasing its significance in drug discovery (Kubo et al., 2021).

Metabolic and Pharmacokinetic Studies

The compound's derivatives have been studied for their metabolic and pharmacokinetic properties, particularly in the context of dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. Such studies reveal insights into the compound's absorption, metabolism, and elimination pathways, crucial for understanding its therapeutic potential (Sharma et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitors

The trifluoromethyl pyrimidinyl moiety is integral to the structure of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment. Research into its metabolism highlights the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolic pathways, emphasizing the compound's role in cancer therapy (Gong et al., 2010).

Synthesis of Biheterocyclic Compounds

The compound is pivotal in synthesizing biheterocyclic structures, particularly those with antimalarial properties. Its derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum, the malaria parasite. This application underscores its potential in developing new antimalarial drugs (Mendoza et al., 2011).

Propriétés

IUPAC Name

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLKLDDKRETPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.